

Application of Thioridazine in Neuroblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative and a well-established antipsychotic medication, has garnered significant interest in oncology for its potential as a repurposed anticancer agent. This interest stems from its observed cytotoxic effects across a range of cancer cell lines, including neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system.

Thioridazine exerts its anti-tumor activity through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation. This document provides a detailed overview of the application of Thioridazine in neuroblastoma cell line research, including quantitative data on its efficacy and comprehensive protocols for key experimental assays.

Mechanism of Action in Neuroblastoma

Thioridazine's anticancer effects in neuroblastoma cell lines are multifaceted. As an antagonist of the Dopamine Receptor D2 (DRD2), it can interfere with downstream signaling pathways that promote tumor growth. Furthermore, extensive research has demonstrated that Thioridazine can induce programmed cell death (apoptosis) and halt the cell division cycle, thereby inhibiting the proliferation of cancer cells. A critical signaling cascade implicated in Thioridazine's mechanism of action is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism. Thioridazine has been shown to inhibit this pathway, leading to the downstream effects on apoptosis and the cell cycle.



Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of **Thioridazine** and other phenothiazines in various cancer cell lines, with a focus on neuroblastoma where data is available.

Table 1: IC50 Values of **Thioridazine** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (hours)	Reference
4T1	Triple-Negative Breast Cancer	9.87	72	
MDA-MB-231	Triple-Negative Breast Cancer	18.70	72	
SUM149	Triple-Negative Breast Cancer	~5	72	
GBM8401	Glioblastoma	3.5	Not Specified	
U-87 MG	Glioblastoma	12.80	24	-
T98G	Glioblastoma	12.67	24	_
HepG2	Hepatocellular Carcinoma	7.5	24	-

Note: Specific IC50 values for **Thioridazine** in common neuroblastoma cell lines such as SH-SY5Y and SK-N-SH are not consistently reported in the reviewed literature. However, related phenothiazines have shown cytotoxicity in these lines.

Table 2: Cytotoxicity of Other Phenothiazines in Neuroblastoma Cell Lines



Compound	Cell Line	LC50 (μM)	Exposure Time (hours)	Reference
Chlorpromazine	SH-SY5Y	5 ± 1	Not Specified	
Trifluoperazine	SH-SY5Y	6 ± 1	Not Specified	

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of **Thioridazine** on neuroblastoma cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Thioridazine** and calculate its IC50 value.

Materials:

- Neuroblastoma cells (e.g., SH-SY5Y, SK-N-SH)
- Complete culture medium (e.g., MEM with 10% FBS)
- Thioridazine (stock solution prepared in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for solubilizing formazan crystals)
- Microplate reader

Procedure:

• Seed neuroblastoma cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 μL of complete culture medium.



- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of **Thioridazine** in complete culture medium.
- After 24 hours
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